benzenesulfonyl iodide
Description
Properties
CAS No. |
1950-77-2 |
|---|---|
Molecular Formula |
C6H5IO2S |
Molecular Weight |
268.1 |
Purity |
95 |
Origin of Product |
United States |
Reactivity and Mechanistic Pathways of Benzenesulfonyl Iodide
Radical Initiated Transformations
Generation and Characterization of the Benzenesulfonyl Radical
The benzenesulfonyl radical (PhSO₂•) is a key intermediate in the radical reactions of benzenesulfonyl iodide. Its generation can be achieved through several methods, each with its own specific conditions and applications.
The photochemical generation of the benzenesulfonyl radical from this compound is a common and efficient method. scispace.comthieme.de This process involves the irradiation of this compound with light, typically in the near-UV range (300-380 nm), which leads to the homolytic cleavage of the sulfur-iodine (S-I) bond. nih.gov This cleavage results in the formation of a benzenesulfonyl radical and an iodine atom.
Laser flash photolysis is a powerful technique used to study these transient radical species. wikipedia.orgluzchem.comnih.gov In a typical experiment, a solution of this compound is excited with a short, intense laser pulse (the pump pulse). wikipedia.org The subsequent changes in the sample, such as light absorption, are monitored over very short timescales (nanoseconds to seconds) using a probe pulse to observe the formation and decay of the radical intermediates. wikipedia.orgyoutube.com This technique allows for the characterization of the benzenesulfonyl radical through its transient absorption spectrum.
The generation of radicals through photochemical means is a cornerstone of photochemistry and has been instrumental in understanding many chemical processes. youtube.com The development of this technique by Manfred Eigen, Ronald George Wreyford Norrish, and George Porter earned them the Nobel Prize in Chemistry in 1967. wikipedia.org
Heating this compound can also induce the homolytic cleavage of the S-I bond, leading to the formation of benzenesulfonyl radicals. nih.gov This thermal decomposition is a key initiation step in many radical chain reactions. libretexts.org The temperature required for this process depends on the bond dissociation energy of the S-I bond.
This method is often employed in synthetic applications, such as the addition of this compound to alkenes. By heating the reaction mixture, a steady concentration of benzenesulfonyl radicals can be maintained to propagate the radical chain reaction. The choice of reaction temperature is crucial to ensure an efficient initiation rate while minimizing potential side reactions or decomposition of the reactants and products.
The formation of benzenesulfonyl radicals can be facilitated by the use of radical initiators or oxidants. scispace.comresearchgate.net These substances can help generate radicals under milder conditions than purely thermal or photochemical methods.
Radical Initiators: Azo compounds, such as azobisisobutyronitrile (AIBN), are widely used as radical initiators. researchgate.netchemicalbook.comwikipedia.org When heated, AIBN decomposes to produce two cyanopropyl radicals and a molecule of nitrogen gas. chemicalbook.comwikipedia.org These cyanopropyl radicals can then initiate a chain reaction. AIBN is favored over other initiators like benzoyl peroxide because it is less prone to explosion. chemicalbook.com The choice of initiator often depends on the solvent and reaction conditions. researchgate.net
Oxidants: In some cases, oxidants can be used to generate sulfonyl radicals. researchgate.net For instance, potassium persulfate (K₂S₂O₈) in the presence of a catalyst like tetra-n-butylammonium iodide (TBAI) can initiate radical cyclization reactions involving sulfonyl hydrazides. researchgate.net While less common for this compound itself, oxidative methods are a key strategy for generating sulfonyl radicals from other precursors like sulfinic acids and their salts. researchgate.net
Radical Addition Reactions to Unsaturated Substrates
Benzenesulfonyl radicals readily add to unsaturated compounds like alkenes and vinyl monomers, forming new carbon-sulfur bonds. youtube.com These addition reactions are a fundamental transformation in organic synthesis.
The addition of this compound to alkenes is a synthetically useful reaction that often proceeds with a high degree of stereoselectivity. nih.gov The reaction typically follows a radical chain mechanism.
The addition of halogens like bromine to alkenes often proceeds with anti stereochemistry, where the two new atoms add to opposite faces of the double bond. pressbooks.publibretexts.org This is often explained by the formation of a bridged halonium ion intermediate. pressbooks.publibretexts.org In the case of radical additions, the stereochemical outcome can also be influenced by the formation of bridged radical intermediates or by steric factors in the transition state.
For example, the reaction of this compound with an alkene is initiated by the formation of a benzenesulfonyl radical. This radical then adds to the alkene to form a carbon-centered radical intermediate. This intermediate then abstracts an iodine atom from another molecule of this compound, yielding the final product and regenerating a benzenesulfonyl radical to continue the chain.
The regioselectivity of the addition of hydrogen halides (HX) to unsymmetrical alkenes is famously described by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen atoms, a result of forming the more stable carbocation intermediate. masterorganicchemistry.comlibretexts.org However, under radical conditions, such as the addition of HBr in the presence of peroxides, the regioselectivity is reversed, leading to the anti-Markovnikov product. libretexts.org This is because the bromine radical adds first to form the more stable carbon radical. libretexts.org
The addition of elemental iodine to alkenes is often reversible and the resulting diiodoalkanes can be unstable. manac-inc.co.jp However, the reaction can be driven to completion and functional groups can be introduced by using nucleophilic solvents or other reagents. manac-inc.co.jp
Interactive Table: Stereoselective Addition to Alkenes
| Alkene | Reagent | Conditions | Major Product Stereochemistry |
|---|---|---|---|
| Cyclopentene | Br₂ | Dark | trans-1,2-dibromocyclopentane |
| Cyclohexene | Br₂ | CCl₄ | trans-1,2-dibromocyclohexane |
| (Z)-But-2-ene | Br₂ | CCl₄ | (2R,3S)-2,3-dibromobutane (racemic) |
Mechanistic Elucidation of Radical Propagation
Ionic and Polar Reaction Pathways
Beyond radical chemistry, this compound can also engage in ionic and polar reactions, primarily leveraging the electrophilic nature of the iodine atom.
The iodine atom in this compound is bonded to the strongly electron-withdrawing benzenesulfonyl group (-SO₂Ph). This polarization of the S-I bond renders the iodine atom electron-deficient and thus electrophilic. This "I⁺" character allows this compound to act as an electrophilic iodinating agent in various functionalization reactions.
This behavior is analogous to other electrophilic halogenation reagents. For instance, the iodination of benzene (B151609) with molecular iodine requires an oxidizing agent to generate a more potent electrophile, effectively an "I⁺" species. orgoreview.comlibretexts.orgmasterorganicchemistry.com In this compound, this electrophilicity is inherent due to the electronic effect of the sulfonyl group.
This electrophilic nature is exploited in reactions such as the iodination of electron-rich aromatic compounds or the addition to alkenes. The reaction of this compound with an alkene can be envisioned to proceed through the formation of a cyclic iodonium (B1229267) ion intermediate, similar to the mechanism of iodine addition to alkenes. manac-inc.co.jp This intermediate is then susceptible to nucleophilic attack, leading to difunctionalized products. For example, iodine-catalyzed three-component oxysulfenylation of alkenes with sulfonyl hydrazides and alcohols is thought to proceed via a sulfenyl iodide intermediate that adds to the alkene to form a thiiranium ion, which is analogous to an iodonium ion. nih.gov While this compound itself contains the sulfonyl group, its iodine atom can similarly act as the primary electrophile in initiating such transformations. The use of iodine as an electrophile to facilitate reactions like esterification has also been noted. acs.org
Iodide-Mediated Intermediates in Sulfonylation
This compound is a key intermediate in various sulfonylation reactions, where the iodide component plays a crucial role in the reaction mechanism. Its formation and subsequent reactions are central to processes that form vinyl sulfones and other sulfonated products.
In reactions involving alcohols and sulfinic acids mediated by sodium iodide (NaI), a plausible mechanism suggests the in-situ generation of a sulfonyl iodide intermediate. nih.gov For instance, in the presence of NaI and an acid catalyst like TsOH under aerobic conditions, benzenesulfinic acid can be converted into this compound (PhSO₂I). nih.gov This intermediate is highly susceptible to homolytic cleavage of the S-I bond, a process that generates a benzenesulfonyl radical (PhSO₂•) and an iodine radical (I•). nih.gov
The generation of this sulfonyl radical is a pivotal step. The radical can then engage in various transformations, such as adding to an alkene. nih.gov A proposed pathway involves the following steps:
An alcohol undergoes acid-catalyzed elimination to form an alkene. nih.gov
Concurrently, benzenesulfinic acid reacts with NaI to produce this compound. nih.gov
The this compound undergoes homolysis to yield a sulfonyl radical. nih.gov
This sulfonyl radical adds to the alkene, creating a new radical intermediate. nih.gov
This intermediate can then react with an iodine radical to form a stable, iodinated sulfone product. nih.gov
Control experiments have substantiated this pathway, demonstrating that sulfonyl iodides are viable precursors to sulfonyl radicals. nih.gov This iodide-mediated generation of radical intermediates is a cornerstone of the reactivity of this compound in sulfonylation chemistry.
Decomposition and Rearrangement Mechanisms
While specific studies on the decomposition of this compound are limited, significant insights can be drawn from the well-documented behavior of structurally related benzenesulfonyl derivatives, particularly benzenesulfonyl azide (B81097) (PhS(O)₂N₃). The decomposition of this azide provides a robust model for understanding the potential fragmentation and rearrangement pathways that sulfonyl compounds can undergo.
The decomposition of benzenesulfonyl azide can be initiated either thermally or photochemically, leading to different products and intermediates depending on the conditions. rsc.orgresearchgate.net
Thermal Decomposition: Under high-temperature conditions, such as flash vacuum pyrolysis at 800 K, benzenesulfonyl azide decomposes by splitting off molecular nitrogen (N₂). This process exclusively yields phenylnitrene (PhN) and sulfur dioxide (SO₂) in the gas phase. rsc.orgresearchgate.net The reaction proceeds via a concerted or very rapid stepwise mechanism where the sulfonylnitrene intermediate is not observed.
Photochemical Decomposition: In contrast, UV laser photolysis at low temperatures (e.g., 2.8 K in an argon matrix) follows a stepwise mechanism. rsc.orgresearchgate.net This controlled environment allows for the isolation and characterization of key reactive intermediates. globalauthorid.com
Initial photolysis (at 193 or 266 nm) cleaves the N-N₂ bond to form the primary intermediate, benzenesulfonyl nitrene (PhS(O)₂N), in its triplet ground state. rsc.org
This nitrene is a critical juncture. Upon subsequent irradiation with visible light (380–450 nm), it undergoes a pseudo-Curtius rearrangement. This involves the migration of the phenyl group from sulfur to the nitrogen atom, yielding N-sulfonyl imine (PhNSO₂). rsc.orgglobalauthorid.com
Further irradiation of the N-sulfonyl imine can cause it to fragment into sulfur dioxide (SO₂) and phenylnitrene (PhN). rsc.org
The table below summarizes the key intermediates and products observed during the decomposition of benzenesulfonyl azide under different conditions.
| Condition | Precursor | Primary Intermediate(s) | Rearrangement Product | Final Products |
| Flash Vacuum Pyrolysis (800 K) | Benzenesulfonyl Azide | Not Observed | Not Observed | Phenylnitrene, Sulfur Dioxide, Nitrogen |
| UV Photolysis (2.8 K, Ar matrix) | Benzenesulfonyl Azide | Benzenesulfonyl Nitrene | N-sulfonyl imine | Phenylnitrene, Sulfur Dioxide, Nitrogen |
This table presents a summary of findings from matrix isolation and computational studies on benzenesulfonyl azide decomposition. rsc.orgresearchgate.net
Other related rearrangements, such as the Smiles rearrangement, can occur in systems containing a sulfonyl group. This intramolecular nucleophilic aromatic substitution involves an activated aryl sulfone. A nucleophile within the same molecule attacks the aromatic ring, displacing the sulfonyl group after forming a spirocyclic intermediate. acs.org For example, a secondary amine containing an alcohol can react with 4-nitrobenzenesulfonyl chloride to form a sulfonamide, which then rearranges via a cyclic transition state, driven by the electron-withdrawing nitro group. acs.org
These examples from related sulfonyl compounds provide a framework for predicting the potential decomposition and rearrangement behavior of this compound, which likely involves the cleavage of the weak S-I bond to initiate radical processes or undergo rearrangements under specific energetic conditions.
Applications in Organic Transformations Mediated by Benzenesulfonyl Iodide
Carbon-Sulfur Bond Forming Reactions
The creation of carbon-sulfur bonds is a cornerstone of organosulfur chemistry, a field that provides compounds essential to the development of pharmaceuticals and advanced materials. rsc.org Benzenesulfonyl iodide, along with its precursors that generate it in situ, is a key player in these synthetic strategies.
Sulfones represent a prominent class of organosulfur compounds. This compound and its related precursors are pivotal in the synthesis of vinyl and allylic sulfones, which are highly valued as versatile building blocks in organic synthesis. nih.govnih.govnih.gov
Vinyl Sulfones:
A significant method for the synthesis of vinyl sulfones is the sodium iodide-mediated reaction between alcohols and sulfinic acids. nih.gov This approach, which does not require a transition metal catalyst, is notable for its high yields and stereoselectivity. nih.gov The reaction is thought to proceed through the formation of a sulfonyl iodide intermediate, which then participates in a radical addition to an alkene that is generated in situ from the alcohol. nih.gov
An alternative route to vinyl sulfones is the reaction of benzenesulfonyl chlorides with alkenes under alkaline conditions, promoted by tetrabutylammonium (B224687) iodide (TBAI). researchgate.net This method offers a direct pathway to a range of vinyl sulfones in moderate to good yields. researchgate.net Additionally, a novel method for preparing (E)-β-iodovinyl sulfones has been developed through the direct difunctionalization of alkynes using benzenesulfonyl chlorides and TBAI. researchgate.netrsc.org
The following table provides illustrative examples of vinyl sulfone synthesis.
| Starting Materials | Reagents | Product | Yield (%) | Reference(s) |
| 1,1-diphenylethanol, benzenesulfinic acid | NaI, TsOH·H₂O | (E)-1,1-diphenyl-2-(phenylsulfonyl)ethene | 92 | nih.gov |
| 1-phenylethanol, benzenesulfinic acid | NaI, TsOH·H₂O | (E)-1-phenyl-2-(phenylsulfonyl)ethene | 85 | nih.gov |
| Styrene (B11656), benzenesulfonyl chloride | TBAI, K₂CO₃ | (E)-styryl phenyl sulfone | 78 | researchgate.net |
Allylic Sulfones:
The synthesis of chiral allylic sulfones can be accomplished with high levels of regio- and enantioselectivity via the rhodium-catalyzed hydrosulfonylation of allenes and alkynes, utilizing commercially available sodium sulfinates. nih.gov Although this method does not employ this compound directly, it underscores the significance of the sulfonyl functional group in contemporary organic synthesis. nih.gov
A catalyst- and additive-free strategy for synthesizing allylic sulfones has also been developed, which involves the reaction of electron-rich aryl-1,3-dienes with sulfinic acids. nih.gov This environmentally friendly and atom-economical process is conducted at room temperature and demonstrates exceptional regio- and chemo-selectivity. nih.gov
Below are selected examples of allylic sulfone synthesis.
| Starting Materials | Reagents | Product | Yield (%) | Reference(s) |
| 1,3-Butadiene, 4-methylbenzenesulfinic acid | None | 1-(p-tolylsulfonyl)but-2-ene | 94 | nih.gov |
| 1-Phenylallene, sodium benzenesulfinate | [Rh(cod)Cl]₂, Ligand | (R)-3-phenyl-3-(phenylsulfonyl)prop-1-ene | 90 (97% ee) | nih.gov |
Thioethers constitute another vital class of organosulfur compounds. acsgcipr.org A method for generating thioethers involves an ammonium (B1175870) iodide-induced sulfenylation that uses stable and odorless sodium benzenesulfinates. rsc.org This technique has been effectively applied to the synthesis of regioselective derivatives of flavones, indoles, and arylimidazo[1,2-a]pyridines in good yields and under environmentally benign conditions. rsc.org
Furthermore, a direct sulfenylation of electron-rich arenes with ethyl arylsulfinates in water, mediated by tetrabutylammonium iodide, has been developed. acs.org This green chemistry protocol is characterized by excellent yields and a broad substrate scope. acs.org
The following table presents examples of thioether synthesis via sulfenylation reactions.
| Substrate | Sulfenylating Agent | Catalyst/Mediator | Product | Yield (%) | Reference(s) |
| Flavone | Sodium benzenesulfinate | NH₄I | 3-(Phenylthio)flavone | 85 | rsc.org |
| 1,3,5-Trimethoxybenzene | Ethyl 4-nitrobenzenesulfinate | TBAI | 2,4,6-trimethoxy-1-(4-nitrophenylthio)benzene | 95 | acs.org |
β-Keto sulfones are highly versatile building blocks in organic synthesis, owing to the presence of three distinct functional groups: a sulfonyl group, a carbonyl group, and an active methylene (B1212753) moiety. researchgate.netresearchgate.net An efficient and environmentally friendly strategy for their synthesis involves the reaction of aromatic alkenes with arylsulfonyl chlorides in the presence of an iodide salt. researchgate.netconsensus.app This method facilitates the construction of C-S bonds and is applicable to a diverse range of substrates. researchgate.netconsensus.app
Additionally, a copper(I)-catalyzed multicomponent reaction involving aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water can produce β-keto sulfones through a tandem radical process that includes both sulfonylation and decarboxylation steps. wordpress.com
Representative examples of β-keto sulfone synthesis are provided in the table below.
| Starting Materials | Reagents | Product | Yield (%) | Reference(s) |
| Styrene, benzenesulfonyl chloride | NaI | 1-Phenyl-2-(phenylsulfonyl)ethan-1-one | 82 | researchgate.net |
| 4-Methoxystyrene, benzenesulfonyl chloride | NaI | 1-(4-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one | 85 | researchgate.net |
Carbon-Nitrogen Bond Forming Reactions
The formation of carbon-nitrogen bonds is of critical importance in the synthesis of a vast array of biologically active compounds and functional materials. This compound and related reagents have a significant role in these synthetic transformations.
Sulfonamides are a well-established class of compounds with a broad spectrum of applications, most notably in medicinal chemistry. nih.gov A direct and ecologically sound method for the synthesis of various sulfonamides is the iodine-catalyzed sulfonylation of sulfonyl hydrazides with tertiary amines. nih.gov This reaction proceeds via the selective cleavage of C–N bonds. nih.gov
Another synthetic route to sulfonamides is through the Smiles rearrangement of pre-formed sulfonamides, which can be initiated from aryl sulfonyl chlorides and amines. acs.org This metal-free approach allows for the synthesis of N-substituted anilines in good to excellent yields. acs.org
The table below provides examples of sulfonamide synthesis.
| Starting Materials | Reagents | Product | Yield (%) | Reference(s) |
| Benzenesulfonohydrazide, 1-ethylpyrrolidine | I₂, TBHP | N,N-diethylbenzenesulfonamide | 80 | nih.gov |
| 4-Nitrobenzenesulfonyl chloride, 2-(methylamino)ethanol | DIPEA, DBU | N-methyl-N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide | 92 | acs.org |
The direct application of this compound for the azidation of organic substrates is not widely reported in the reviewed scientific literature. However, a closely related compound, benzenesulfonyl azide (B81097), which can be synthesized from benzenesulfonyl chloride, is a known reagent for introducing the azide functionality. As an example of the importance of sulfonyl azides in medicinal chemistry, 4-[5-(4-methylphenyl)-3-trifluoromethyl-1H-pyrazol-1-yl]benzenesulfonyl azide has been identified as a selective COX-1 inhibitor. acs.org The synthesis of such compounds typically involves the reaction of the corresponding sulfonyl chloride with sodium azide. While this is not a direct application of this compound, it represents a significant transformation within the broader scope of benzenesulfonyl chemistry.
Aminofluorination and Related Aminofunctionalizations
The introduction of both an amino group and a fluorine atom across a double bond, known as aminofluorination, is a significant transformation for the synthesis of medicinally relevant β-fluoroamines. Aryl iodides, acting as precursors to hypervalent iodine species, play a crucial catalytic role in these reactions.
A notable advancement is the regio- and enantioselective intermolecular aminofluorination of alkenes achieved through iodine(I)/iodine(III) catalysis. d-nb.infonih.govchemrxiv.org In this process, a simple aryl iodide (ArI) is oxidized in situ to a reactive ArI(III) species by an oxidant like Selectfluor®. This hypervalent iodine species then activates an alkene, forming a transient iodonium (B1229267) intermediate. This intermediate is subsequently trapped by a nitrogen-containing nucleophile. d-nb.infonih.govchemrxiv.org For instance, in the aminofluorination of α-trifluoromethyl styrenes, simple nitriles can act as both the solvent and the nitrogen source. d-nb.infonih.govchemrxiv.orgresearchgate.net The reaction proceeds via an in situ Ritter reaction, yielding β-fluoroamide products in high yields and with significant enantioselectivity when chiral C2-symmetric aryl iodide catalysts are employed. d-nb.infonih.govchemrxiv.orgresearchgate.net This catalytic strategy is powerful as it can invert the intrinsic regioselectivity observed in uncatalyzed processes. d-nb.infonih.govchemrxiv.org
The effectiveness of the aryl iodide catalyst was shown to improve with increasing electron-withdrawing character on the aryl ring, with 3,5-bis(trifluoromethyl)iodobenzene providing superior results compared to iodobenzene (B50100) or 4-iodotoluene (B166478) in test reactions. d-nb.info
Table 1: Catalytic Intermolecular Aminofluorination of α-Trifluoromethyl Styrene
| Alkene Substrate | Aryl Iodide Catalyst (20 mol%) | Fluoride Source | Nitrile (Solvent/Nucleophile) | Yield | Enantiomeric Ratio (e.r.) | Reference |
|---|---|---|---|---|---|---|
| α-Trifluoromethyl styrene | C2-Symmetric Resorcinol-based ArI | DMPU·HF | Acetonitrile | up to 89% | up to 93:7 | d-nb.inforesearchgate.net |
| 4-Chloro-α-trifluoromethyl styrene | C2-Symmetric Resorcinol-based ArI | Olah's Reagent | Acetonitrile | 71% | 91:9 | d-nb.info |
| 4-Bromo-α-trifluoromethyl styrene | C2-Symmetric Resorcinol-based ArI | Olah's Reagent | Acetonitrile | 66% | 92:8 | d-nb.info |
Carbon-Carbon Bond Forming Reactions
Aryl iodides are pivotal in mediating a range of carbon-carbon bond-forming reactions, including multicomponent couplings and cycloadditions.
Multicomponent reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single operation to form complex products. Aryl iodides are frequently used as one of the key components in these strategies. For example, a cobalt/chromium-catalyzed three-component coupling reaction of aryl iodides, allenes, and aldehydes has been developed to produce highly substituted homoallylic alcohols diastereoselectively. rsc.org In this system, the cobalt catalyst activates the aryl iodide to form an arylcobalt species, which then undergoes carbocobaltation with the allene. The resulting allylcobalt intermediate is then transmetalated to a chromium species, which adds to the aldehyde to furnish the final product. rsc.org While this example uses a generic aryl iodide, the principles are applicable to functionalized aryl iodides like this compound, provided the sulfonyl group is compatible with the reaction conditions.
The benzenesulfonyl group is integral to the formation of cyclic structures like aziridines. Aziridination of alkenes can be achieved using nitrene precursors such as {[(4-nitrophenyl)sulfonyl]imino}phenyl-λ3-iodane (NsN=IPh) in the presence of rhodium(II) catalysts. researchgate.net More directly, benzenesulfonyl azides serve as common precursors for generating sulfonylnitrenes, which then react with alkenes to form aziridines. nih.gov Recent developments have shown that photosensitized activation of benzenesulfonyl azides can generate nitrenes for the intermolecular aziridination of unactivated alkenes. nih.gov The electronic properties of the substituent on the benzenesulfonyl azide can influence the reaction rate and yield. nih.gov
Furthermore, N-arylsulfonamide-derived iminoiodinanes can be activated by hydrogen-bonding solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to engage in metal-free aziridination of unactivated olefins. d-nb.info This activation generates an oxidant capable of direct nitrogen group transfer to the alkene. d-nb.info
In addition to aziridination, the sulfonyl group plays a role in various cycloaddition reactions. For instance, N-sulfonylimines can undergo photosensitized [4+2] and [2+2] cycloaddition reactions to construct complex polycyclic scaffolds and azetidine (B1206935) derivatives. nih.gov The specific reaction pathway ([4+2] vs. [2+2]) can be controlled by modulating the structure of the N-sulfonylimine. nih.gov
Table 2: Synthesis of Aziridines from Alkenes
| Alkene Substrate | Nitrene Source/Precursor | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Cyclohexene | p-Methoxybenzenesulfonyl azide | Organic Photosensitizer, Light | N-(p-Methoxybenzenesulfonyl)aziridine | Good | nih.gov |
| Styrene | NsN=IPh | [Rh2(OAc)4] (2 mol%) | N-(4-Nitrophenylsulfonyl)-2-phenylaziridine | 64% | researchgate.net |
| Cyclopentene | N-Phenylsulfonyl-iminoiodinane | HFIP, 50 °C | N-Phenylsulfonyl-cyclopentylaziridine | 80% | d-nb.info |
| 1-Hexene | N-Phenylsulfonyl-iminoiodinane | HFIP, 50 °C | N-Phenylsulfonyl-2-butylaziridine | 79% | d-nb.info |
Vicinal Difunctionalization of π-Systems
The aminofluorination reactions discussed previously are a prime example of this reactivity. d-nb.infonih.govresearchgate.net The versatility of this method allows for the incorporation of a wide range of functionalities. By varying the nucleophiles present in the reaction mixture, different difunctionalized products can be obtained. For example, reactions can be tailored to achieve oxychlorination, dichlorination, azidochlorination, and chlorothiocyanation. The specific reactive iodine species and the reaction outcome can be controlled by the choice of additives and nucleophiles.
Catalytic Strategies Involving Sulfonyl Iodides and Derivatives
Iodine-Catalyzed Processes
Molecular iodine and other simple iodine species can catalyze a range of organic reactions. The electrophilic nature of iodine and its ability to exist in multiple oxidation states (I⁻¹, I⁰, I⁺¹, I⁺³, I⁺⁵, I⁺⁷) are central to its catalytic activity. researchgate.net In the context of sulfonyl compounds, iodine catalysis facilitates key bond-forming reactions.
Iodine-catalyzed, metal-free oxidative coupling reactions represent an environmentally benign and atom-economical approach to constructing carbon-heteroatom bonds. researchgate.net While direct examples employing benzenesulfonyl iodide are specific, the principles are well-established through the use of related sulfonyl precursors like sulfonyl hydrazides. These reactions typically proceed without the need for transition metal catalysts, which can be costly and toxic. researchgate.net
A common strategy involves the iodine-catalyzed oxidative coupling of sulfonyl hydrazides with amines to synthesize sulfonamides. rsc.orgrsc.org In these processes, molecular iodine acts as a catalyst to generate a reactive sulfonyl radical or sulfonyl iodide intermediate from the sulfonyl hydrazide, with the release of nitrogen gas. rsc.org This intermediate is then trapped by an amine to form the desired sulfonamide. The use of an oxidant, such as tert-butyl hydroperoxide (TBHP), is often required to facilitate the catalytic cycle. rsc.org This methodology avoids the use of traditional sulfonyl chlorides and their associated harsh reaction conditions. nih.govacs.org
The general mechanism for such couplings is believed to involve the oxidation of the sulfonyl hydrazide by an iodine species to generate a sulfonyl radical, which can then participate in the coupling process. These metal-free conditions offer significant advantages in terms of operational simplicity and reduced environmental impact. researchgate.netrsc.org
Iodine species are effective reagents for the iodination and functionalization of various organic molecules. mdpi.com The electrophilic iodination of aromatic compounds, for instance, typically requires an activating agent or an oxidant to generate a more potent electrophilic iodine species (e.g., I⁺). youtube.comyoutube.com Oxidative activation strategies can generate reactive iodonium (B1229267) species or re-oxidize the iodide byproduct (HI) back to I₂, allowing for the stoichiometric use of the iodine source. nih.gov
In the context of functionalization, systems like NH₄I/oxone can be used for the vicinal functionalization of olefins. mdpi.com The reaction likely proceeds through the formation of a cyclic iodonium ion, which is then opened by a nucleophile. Similarly, the combination of an iodide source (like KI or NH₄I) and an oxidant (like NaIO₄ or Oxone) can generate hypoiodite (B1233010) (IO⁻) or other reactive iodine species in situ. researchgate.netmdpi.com These species can then effect a variety of transformations, including the iodination of pyrazole (B372694) rings. nih.gov
While this compound itself is not typically the primary iodinating agent, the principles of iodine activation are relevant. For example, a system containing an iodide source and an oxidant can lead to the formation of various functionalized products. The table below summarizes different iodine-based systems for functionalization reactions. mdpi.com
| Iodine System | Substrate | Product Type | Ref. |
| I₂ / m-Iodosylbenzoic acid | Ketones | α-Iodo ketones | mdpi.com |
| NaIO₄ / KI / NaN₃ | Alkenes | β-Iodoazides | mdpi.com |
| NH₄I / Oxone | Olefins | Vicinal functionalized olefins | mdpi.com |
| I₂ / MeCN | ortho-Vinylnaphthols | Iodovinylnaphthols | mdpi.com |
Hypervalent Iodine Reagents and Catalysis
Hypervalent iodine compounds, particularly those in the +3 (λ³-iodanes) and +5 (λ⁵-iodanes) oxidation states, have emerged as versatile and environmentally friendly reagents and catalysts in organic synthesis. nih.govresearchgate.netresearchgate.net They are known for their low toxicity, ease of handling, and reactivity that often mimics that of heavy metal compounds. organic-chemistry.org
The introduction of a benzenesulfonyl group into a hypervalent iodine reagent can significantly modulate its reactivity and catalytic activity. A key example is o-iodoxybenzenesulfonic acid (IBS), which is a highly active catalyst for the oxidation of alcohols to carbonyl compounds when used with an oxidant like Oxone. organic-chemistry.orgnsf.gov IBS, which can be generated in situ, demonstrates superior catalytic activity compared to other modified o-iodoxybenzoic acid (IBX) derivatives. organic-chemistry.org
The proposed mechanism for these oxidations involves the formation of a hypervalent iodine(V) species that coordinates with the alcohol. This is followed by a ligand exchange and subsequent reductive elimination to yield the carbonyl product and the reduced iodine(I) species, which is then re-oxidized by the stoichiometric oxidant to complete the catalytic cycle. nsf.gov The sulfonyl group enhances the electrophilicity and reactivity of the iodine center.
Hypervalent iodine reagents can also guide electrophilic substitution reactions. beilstein-journals.org The metal-like properties of hypervalent iodine allow it to participate in processes that resemble transmetallation, leading to unique bond formations. beilstein-journals.org This reactivity underscores the potential of benzenesulfonyl-substituted iodonium compounds in C-H activation and C-C bond-forming reactions. beilstein-journals.org
A major focus in hypervalent iodine chemistry is the development of chiral reagents and catalysts for stereoselective transformations. rsc.org By attaching a chiral auxiliary to the iodine atom, it is possible to induce enantioselectivity in a variety of reactions. beilstein-journals.orgcore.ac.uk These reactions include dearomatizations, functionalizations of alkenes, and α-functionalizations of carbonyl compounds. rsc.org
While simple benzenesulfonyl groups are not chiral, they can be incorporated into more complex chiral ligands attached to the iodine center. The electronic properties of the sulfonyl group can influence the stereochemical outcome of the reaction. For example, chiral hypervalent iodine(III) catalysts have been successfully used in the stereoselective intramolecular diamination of alkenes. beilstein-journals.org Similarly, highly stereoselective oxyamination of alkenes has been achieved using chiral iodine(III) reagents, where the choice of solvent and Lewis acid is crucial for high enantiomeric excess. beilstein-journals.org
The development of new chiral iodoarenes as pre-catalysts continues to be an active area of research, with the goal of achieving high enantioselectivity under mild, catalytic conditions. rsc.orgbeilstein-journals.org
| Transformation | Chiral Reagent Type | Key Features | Ref. |
| Oxylactonization | Chiral Iodoarene / mCPBA | Stereoselective lactone formation from unsaturated carboxylic acids. | beilstein-journals.org |
| Oxyamination | Chiral I(III) Reagent / TMSOTf | High enantioselectivity (>99% ee) in isourea synthesis. | beilstein-journals.org |
| Oxidation of Sulfides | Chiral I(V) Reagents | C₂ symmetry in the chiral unit is important for enantioselectivity. | beilstein-journals.org |
| Intramolecular Diamination | Chiral I(III) Catalyst | Highly stereoselective diamination of unactivated alkenes. | beilstein-journals.org |
Photoredox and Visible-Light Induced Catalysis
The merger of hypervalent iodine chemistry with photoredox catalysis has opened up new synthetic pathways, allowing for the generation of reactive intermediates under exceptionally mild conditions using visible light. youtube.com These methods are attractive from a green chemistry perspective. youtube.com
This compound and related sulfonyl compounds are excellent precursors for sulfonyl radicals under photoredox conditions. For instance, a photoredox-catalyzed sulfonylation has been developed where alkyl radicals, generated from alkyl iodides under visible light, react with sulfur dioxide to form alkylsulfonyl radicals. nih.gov These radicals are then trapped by electron-deficient alkenes to yield alkyl sulfones. nih.gov
Similarly, visible-light-induced methods can be used for sulfonylation reactions using sulfinates as radical precursors or acceptors. rsc.org In some systems, a photocatalyst, upon irradiation with visible light, can initiate a single electron transfer to or from a sulfonyl precursor, generating a sulfonyl radical. nih.gov This radical can then engage in various coupling reactions. Metal-free, visible-light-promoted C-S cross-coupling reactions have also been developed, highlighting the move towards more sustainable synthetic methods. frontiersin.orgnih.gov
The general scheme for a photoredox-catalyzed sulfonylation can be summarized as follows:
A photocatalyst (PC) is excited by visible light to an excited state (PC*).
The excited photocatalyst engages in a single electron transfer (SET) with a sulfonyl precursor (e.g., from a sulfinate or sulfonyl halide) to generate a sulfonyl radical.
The sulfonyl radical adds to an unsaturated partner (e.g., an alkene or alkyne).
The resulting radical intermediate is further reduced or oxidized and then protonated to give the final product, regenerating the ground-state photocatalyst. youtube.comyoutube.com
This approach has been successfully applied to the synthesis of a diverse range of sulfone-containing molecules under mild, redox-neutral conditions. rsc.org
Electrocatalytic Methodologies
Electrocatalytic methods offer a green and efficient alternative for the synthesis of sulfonyl compounds, often proceeding under mild, metal- and oxidant-free conditions. These strategies frequently utilize sulfonyl hydrazides as stable and accessible sulfonyl sources, which can be converted to highly reactive sulfonyl radical or sulfonyl iodide intermediates electrochemically.
An efficient electrochemical protocol for the synthesis of (E)-vinyl sulfones from alkenes and sulfonyl hydrazides has been developed using a catalytic amount of tetrabutylammonium (B224687) iodide (n-Bu₄NI) in water. nih.govresearchgate.net This method operates in an undivided cell at room temperature, obviating the need for external oxidants or metal catalysts. nih.gov The reaction is believed to proceed through the anodic oxidation of iodide ions to molecular iodine. This species then reacts with the sulfonyl hydrazide to form a sulfonyl iodide intermediate, which subsequently generates a sulfonyl radical. nih.gov This radical then engages in a sulfonylation reaction with the alkene. The process is notable for its high yields, excellent (E)-selectivity, and scalability, as demonstrated by a successful gram-scale synthesis. nih.govresearchgate.net
Another innovative approach involves a convergent paired electrochemical synthesis of sulfonamides from nitroarenes and arenesulfonyl hydrazides. nih.gov This catalyst-free method operates in a water/acetonitrile mixture. The mechanism involves the cathodic reduction of the nitro compound to a hydroxylamine, which is then oxidized at the anode to a nitroso compound (electrophile). Concurrently, the sulfonyl hydrazide is oxidized at the anode to a sulfinic acid (nucleophile). These in-situ generated species then react to form the sulfonamide. nih.gov This "ping-pong" type reaction mechanism showcases the versatility of electrochemical synthesis in activating otherwise unreactive starting materials.
The following table summarizes key aspects of these electrocatalytic sulfonylation methods.
| Product Class | Starting Materials | Catalyst/Mediator | Key Features |
| (E)-Vinyl Sulfones | Alkenes, Sulfonyl Hydrazides | Tetrabutylammonium Iodide | Metal- and oxidant-free, proceeds in water, high (E)-selectivity. nih.govresearchgate.net |
| Sulfonamides | Nitroarenes, Arenesulfonyl Hydrazides | None (Catalyst-free) | Convergent paired electrolysis, in-situ generation of electrophile and nucleophile. nih.gov |
These electrochemical strategies highlight a move towards more sustainable and environmentally benign synthetic routes in organosulfur chemistry.
Transition Metal-Catalyzed Sulfonylation Reactions (Contextual)
Transition metal catalysis is a cornerstone of modern organic synthesis, and it has been extensively applied to the formation of C–S bonds, providing access to a wide array of sulfonyl-containing molecules. rsc.orgacs.org While direct cross-coupling with this compound is a specific application, the broader context of transition metal-catalyzed sulfonylation using various sulfonyl sources and coupling partners provides a framework for understanding its potential reactivity. The most prominent metals in this field are palladium, copper, and nickel. rsc.org
Palladium-Catalyzed Sulfonylation: Palladium catalysts are highly effective for the cross-coupling of organic halides with sulfur-containing reagents. A notable example is the fluorosulfonylvinylation of organic iodides with ethenesulfonyl fluoride, catalyzed by Pd(OAc)₂. nih.govnih.gov This reaction demonstrates palladium's ability to facilitate the formation of a C(sp²)–S bond, tolerating a wide range of functional groups on the aryl iodide partner. nih.gov The methodology has been successfully applied to the synthesis of numerous compounds, including complex heteroaryl and dienyl sulfonyl fluorides. nih.govnih.gov
Copper-Catalyzed Sulfonylation: Copper-catalyzed reactions represent a cost-effective and powerful tool for C–S bond formation. rsc.org Methodologies have been developed for the copper-catalyzed direct sulfonylation of C(sp²)–H bonds using sodium sulfinates, which are stable and easy-to-handle sulfonylating agents. acs.org These reactions often employ a directing group strategy to achieve high regioselectivity. Another approach involves the copper-catalyzed dehydrogenated methylsulfonylation of alkenes using CH₃SSO₃Na, which proceeds via a radical pathway to form allyl and alkenyl methyl sulfones. nih.gov
Nickel-Catalyzed Sulfonylation: Nickel catalysis has emerged as a powerful alternative, particularly for the coupling of less reactive electrophiles like aryl chlorides. nih.gov Efficient nickel-catalyzed methods for the C–N cross-coupling of sulfonamides with a broad range of (hetero)aryl (pseudo)halides (Cl, Br, I, OTs) have been reported. nih.gov Furthermore, dual photoredox/nickel catalysis enables the cross-coupling of sulfinate salts with aryl iodides at room temperature, showcasing the synergy between different catalytic manifolds. acs.org This approach is valued for its mild conditions and broad functional group tolerance, making it suitable for late-stage functionalization of complex molecules. acs.org
The table below provides a comparative overview of these transition metal-catalyzed sulfonylation strategies.
| Metal Catalyst | Typical Sulfur Source(s) | Typical Electrophile(s) | Key Advantages and Context |
| Palladium | Ethenesulfonyl fluoride | Organic Iodides | High efficiency for C(sp²)–S bond formation, broad scope including heteroaryls. nih.govnih.gov |
| Copper | Sodium Sulfinates, Bunte Salts | Alkenes, C–H bonds | Cost-effective, enables direct C–H functionalization and dehydrogenative coupling. acs.orgnih.gov |
| Nickel | Sulfinates, Sulfonamides | Aryl Iodides, Bromides, Chlorides | Couples less reactive electrophiles (aryl chlorides), enables photoredox dual catalysis. nih.govacs.org |
These contextual examples illustrate the versatility of transition metals in catalyzing sulfonylation reactions, providing a basis for the application of this compound and its derivatives in similar cross-coupling paradigms.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. It is frequently employed to elucidate reaction mechanisms, determine the geometries of transition states, and calculate energy profiles.
Theoretical studies on benzenesulfonyl halides reveal a mechanistic dichotomy in nucleophilic substitution reactions at the sulfur center, largely dependent on the nature of the halogen. For benzenesulfonyl chloride, DFT calculations have shown that the chloride-chloride exchange reaction proceeds through a synchronous SN2 mechanism, characterized by a single transition state. nih.govdntb.gov.ua In this transition state, the incoming and outgoing chloride ions are transiently associated with the sulfur atom in a trigonal bipyramidal geometry.
In contrast, the analogous fluoride exchange in benzenesulfonyl fluoride is computed to occur via a stepwise addition-elimination (A-E) mechanism. nih.govdntb.gov.ua This pathway involves the formation of a pentacoordinate sulfurane intermediate. The higher electronegativity of fluorine stabilizes this hypervalent intermediate, making the stepwise mechanism more favorable.
For benzenesulfonyl iodide, given that iodide is a large, polarizable, and excellent leaving group, it is anticipated that its reactions would also follow an SN2-like pathway, similar to the chloride. The lower electronegativity of iodine compared to chlorine and fluorine would likely destabilize a pentacoordinate intermediate, favoring a concerted displacement. DFT calculations would be instrumental in confirming this hypothesis by locating the transition state and mapping the intrinsic reaction coordinate. A hypothetical SN2 transition state for a nucleophilic substitution on this compound is depicted below.
Table 1: Comparison of Mechanistic Pathways for Nucleophilic Substitution in Benzenesulfonyl Halides (X = F, Cl, I) This table is illustrative and based on established trends for related compounds, as direct comparative studies including the iodide are not readily available.
| Benzenesulfonyl Halide | Predicted Mechanism | Key Feature | Rationale |
|---|---|---|---|
| Benzenesulfonyl Fluoride | Addition-Elimination (A-E) | Formation of a stable pentacoordinate intermediate | High electronegativity of fluorine stabilizes the hypervalent sulfur species. nih.govdntb.gov.ua |
| Benzenesulfonyl Chloride | SN2 | Single, synchronous transition state | Good leaving group ability of chloride and less stabilization of a pentacoordinate intermediate compared to fluoride. nih.govdntb.gov.ua |
| This compound | SN2 (Predicted) | Single, synchronous transition state | Excellent leaving group ability and large size of iodide would disfavor the formation of a stable pentacoordinate intermediate. |
For the chloride exchange in arenesulfonyl chlorides, DFT calculations have successfully correlated calculated activation parameters with experimental kinetic data. dntb.gov.ua A similar approach for this compound would involve calculating the free energy of the reactants, the transition state, and the products. The energy barrier height would be a key determinant of the reaction rate. It is expected that the activation barrier for nucleophilic substitution on this compound would be lower than that for the corresponding chloride or fluoride, owing to the weaker S-I bond and the superior leaving group ability of the iodide ion.
Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. In the case of this compound, the LUMO would be expected to be localized primarily on the sulfonyl group, specifically having significant antibonding character with respect to the S-I bond. This localization makes the sulfur atom the primary electrophilic site for nucleophilic attack. The energy of the LUMO is a critical factor; a lower LUMO energy corresponds to a greater susceptibility to nucleophilic attack. It is anticipated that the LUMO energy of this compound would be lower than that of other benzenesulfonyl halides, reflecting its higher reactivity as an electrophile.
Global reactivity indices, derived from the energies of the frontier orbitals, provide a quantitative measure of a molecule's reactivity. Key indices include:
Chemical Potential (μ): Related to the escaping tendency of electrons.
Hardness (η): Measures the resistance to charge transfer.
Electrophilicity Index (ω): Quantifies the electrophilic character of a species.
A higher electrophilicity index for this compound compared to its congeners would be expected, consistent with its enhanced reactivity.
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into localized bonds, lone pairs, and antibonding orbitals that align with classical Lewis structures. This method provides insights into charge distribution, hybridization, and intramolecular interactions.
For this compound, an NBO analysis would quantify the polarization of the S-I bond. The natural charge on the sulfur atom would be significantly positive, confirming its electrophilic nature. The analysis would also reveal the composition of the bonding and antibonding orbitals. The σ* (S-I) antibonding orbital would be the primary acceptor orbital in a nucleophilic substitution reaction. NBO analysis can also quantify hyperconjugative interactions, such as delocalization of electron density from oxygen lone pairs into the σ* (S-I) orbital, which would weaken the S-I bond and contribute to the reactivity of the molecule.
Table 2: Predicted NBO Analysis Features for the S-I Bond in this compound This table presents expected qualitative results from an NBO analysis.
| NBO Feature | Predicted Observation | Implication for Reactivity |
|---|---|---|
| Natural Atomic Charges | Significant positive charge on sulfur, negative charge on iodine | Highlights the electrophilic nature of the sulfur center. |
| S-I Bonding Orbital | Polarized towards the iodine atom | Indicates a polar covalent bond. |
| σ* (S-I) Antibonding Orbital | Low occupancy, acts as a primary electron acceptor | Key orbital involved in nucleophilic attack. |
| Hyperconjugative Interactions | Donation from O(lp) to σ*(S-I) | Weakens the S-I bond, increasing the leaving group ability of iodide. |
Spectroscopic Property Prediction and Validation
Computational methods, particularly DFT and time-dependent DFT (TD-DFT), can be used to predict various spectroscopic properties of molecules. For this compound, these calculations could provide:
Vibrational Frequencies: Calculation of the infrared (IR) and Raman spectra. The predicted frequencies for the S=O and S-I stretching modes could be compared with experimental data to validate the computed geometry. The S-I stretching frequency would be expected at a lower wavenumber compared to S-Cl or S-F stretches due to the larger mass of iodine and the weaker bond.
NMR Chemical Shifts: Prediction of 1H, 13C, and potentially 17O NMR chemical shifts. Agreement between calculated and experimental shifts would provide confidence in the computed electronic structure.
UV-Vis Spectra: TD-DFT calculations can predict electronic transitions and the corresponding absorption wavelengths. For this compound, transitions involving the phenyl ring and the sulfonyl iodide moiety would be of interest.
While experimental spectroscopic data for this compound are not extensively published, computational predictions can serve as a valuable guide for future experimental characterization and can help in the interpretation of obtained spectra.
Analysis of Noncovalent Interactions in Supramolecular Assemblies
Theoretical and computational investigations are pivotal in elucidating the intricate network of noncovalent interactions that govern the formation and structure of supramolecular assemblies involving this compound. While specific computational studies on this compound are not extensively documented, a comprehensive understanding can be derived from theoretical analyses of structurally related aryl sulfonyl halides and iodinated aromatic compounds. These studies reveal that a combination of halogen bonds, hydrogen bonds, and π-system interactions are the primary drivers of self-assembly.
The iodine atom in this compound is a key participant in halogen bonding. A halogen bond is a highly directional, noncovalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov Quantum chemical calculations on iodobenzene (B50100) derivatives show that the strength of this interaction can be significantly influenced by the substituents on the aromatic ring. chemistryviews.org Electron-withdrawing groups, such as the sulfonyl group (-SO₂I), are known to enhance the positive electrostatic potential of the σ-hole on the iodine atom, thereby strengthening its halogen bonding capabilities. chemistryviews.org These interactions are crucial in directing the assembly of molecules in the solid state. nih.gov
The sulfonyl group itself offers additional sites for noncovalent interactions. The two oxygen atoms of the sulfonyl moiety are highly electronegative and can act as hydrogen bond acceptors. Computational studies on aromatic sulfonyl fluorides and chlorides have demonstrated that the dominant interactions often arise from these sulfonyl oxygens, which can engage in various intermolecular contacts. nih.govnih.gov In the presence of suitable donor molecules, these oxygens can form strong hydrogen bonds, further stabilizing the supramolecular architecture.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. For analogous aryl sulfonyl halides, this analysis has revealed the relative contributions of different types of contacts. nih.govnih.gov A similar analysis for this compound would be expected to show significant contributions from I···O, I···N, or other halogen bonds, as well as O···H hydrogen bonds and C–H···π interactions.
The following table provides representative data on the types of noncovalent interactions that this compound is expected to form, based on computational studies of analogous molecules. The interaction energies and typical distances are indicative of the strength and geometry of these contacts.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Interaction Energy (kcal/mol) |
| Halogen Bond | C-I | O, N, π-system | 2.8 - 3.5 | 3 - 8 |
| Hydrogen Bond | O-H, N-H, C-H | S=O | 1.8 - 2.5 | 2 - 7 |
| π–π Stacking | Benzene (B151609) Ring | Benzene Ring | 3.3 - 3.8 | 1 - 3 |
| C–H···π Interaction | C-H | Benzene Ring | 2.5 - 2.9 | 0.5 - 2 |
Note: The data in this table are representative values sourced from computational studies on analogous aryl sulfonyl and iodo-aromatic compounds and are intended to illustrate the expected nature of noncovalent interactions for this compound.
Advanced Spectroscopic and Structural Elucidation of Reaction Products and Intermediates
Single-Crystal X-ray Diffraction (SC-XRD) for Structural Confirmation
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For reactions involving benzenesulfonyl iodide, SC-XRD provides unambiguous confirmation of the molecular structure of products, including absolute and relative stereochemistry, bond lengths, and bond angles. This information is fundamental to verifying the outcome of a chemical transformation and provides a solid basis for mechanistic proposals.
In the study of complex organic molecules, SC-XRD has been instrumental. For example, in syntheses leading to polycyclic structures or molecules with multiple stereocenters, SC-XRD analysis of a crystalline derivative is often the only way to unequivocally establish the final structure. beilstein-journals.org The resulting crystal structure offers a high-fidelity molecular snapshot, revealing intramolecular distances and intermolecular interactions that can influence the bulk properties of the material.
Table 1: Representative Crystallographic Data Parameters
| Parameter | Description |
|---|---|
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |
| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | These parameters define the size and shape of the repeating unit cell of the crystal. |
| Z | The number of molecules per unit cell. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for reaction monitoring and mechanistic investigation in solution. nih.gov It provides detailed structural information and allows for quantitative analysis of all species in a reaction mixture without the need for deuterated solvents. magritek.com
In-situ and Online Monitoring : By setting up an NMR spectrometer in a fume hood, reactions can be monitored online by pumping the reaction mixture through the spectrometer's bore. magritek.com This allows for the determination of reaction endpoints, identification of intermediates and byproducts, and calculation of reaction kinetics in real-time. magritek.combeilstein-journals.org Both continuous-flow and stopped-flow methods are utilized, with stopped-flow techniques offering easier data analysis at the cost of time, as the solution must be halted and polarized within the magnetic field before measurement. nih.govrsc.org
Mechanistic Insights : NMR is invaluable for probing reaction mechanisms. For instance, in reactions involving this compound, ¹H and ¹³C NMR can track the disappearance of starting materials and the appearance of products. Advanced 2D NMR techniques (COSY, HMBC) can establish connectivity in complex products. The sensitivity of chemical shifts and coupling constants to the electronic environment makes NMR a powerful tool for identifying transient intermediates and understanding their structural features. mdpi.comed.gov Even for heterogeneous solid-liquid reactions, specialized automated plunger devices have been developed to allow for efficient mixing during in-situ NMR monitoring. researchgate.net
Table 2: Example of ¹H NMR Data for Reaction Monitoring
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Acetaldehyde (B116499) (reactant) | Carbonyl H | 9.7 | quartet |
| Acetaldehyde (reactant) | Methyl H | 2.25 | doublet |
| Acetaldehyde dimethyl acetal (B89532) (product) | CH | 4.8 | quartet |
| Acetaldehyde dimethyl acetal (product) | CH₃ | 1.4 | doublet |
| Acetaldehyde dimethyl acetal (product) | O-CH₃ | 3.5 | singlet |
Data from a monitored reaction of acetaldehyde to acetaldehyde dimethyl acetal. magritek.com
High-Resolution Mass Spectrometry (HRMS) for Intermediate Identification
High-Resolution Mass Spectrometry (HRMS) is an essential tool for identifying reactive intermediates, which are often present in very low concentrations and have short lifetimes. rsc.org Its ability to provide the precise mass and elemental composition of a molecule is critical for distinguishing between potential intermediates and confirming their identity. researchgate.net
HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), can measure mass to within a few parts per million (ppm), allowing for the confident determination of a molecule's elemental formula. researchgate.netnih.gov This high accuracy is crucial in mechanistic studies, for example, in C-H activation reactions, where distinguishing between proposed organometallic intermediates is necessary. rsc.org
Electrospray ionization (ESI) is a common "soft" ionization technique coupled with HRMS that allows for the transfer of ions from solution to the gas phase with minimal fragmentation, preserving the structure of transient species for detection. rsc.org The full-scan data acquisition of HRMS allows for retrospective analysis, meaning that data can be re-examined for previously unsuspected intermediates or byproducts without needing to repeat the experiment. nih.govnih.gov This capability has made HRMS indispensable for the analysis of complex reaction mixtures and the elucidation of novel reaction pathways. rsc.orgmdpi.com
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy in Mechanistic Contexts
While NMR and mass spectrometry provide detailed structural data, UV-Vis and IR spectroscopy offer complementary and often more accessible methods for monitoring reaction progress and kinetics. clairet.co.uksapub.org
UV-Visible Spectroscopy : This technique is used to monitor reactions by measuring the change in absorbance of a sample over time. thermofisher.com If a reactant, intermediate, or product absorbs light in the UV-Vis range, its concentration can be tracked, providing kinetic data. uu.nlntnu.no UV-Vis spectroscopy is particularly advantageous for its speed, simplicity, and sensitivity to concentration changes, making it suitable for in-situ measurements. uu.nlresearchgate.net For example, the rate constant and activation energy of a reaction can be determined by monitoring the decay of a colored reactant. sapub.orgntnu.no
Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for identifying functional groups within a molecule. nih.gov By monitoring changes in the IR spectrum over time, one can observe the transformation of functional groups, such as the characteristic stretches of a sulfonyl group in this compound derivatives. libretexts.orgpressbooks.pub Online reaction monitoring using attenuated total reflectance (ATR) FTIR spectroscopy provides a non-invasive way to record the composition of a reactive mixture in real-time, which is especially useful when dealing with highly reactive compounds. clairet.co.ukrsc.org
Table 3: Common IR Absorption Frequencies for Functional Group Identification
| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkane | C-H | 2850-3000 | Strong |
| Alkene | =C-H | 3000-3100 | Medium |
| Alkene | C=C | 1640-1680 | Medium, sometimes weak |
| Alcohol | O-H | 3200-3600 | Strong, Broad |
| Ketone | C=O | 1715 (aliphatic) | Strong |
| Aldehyde | C=O | 1730 (aliphatic) | Strong |
General ranges for common functional groups. libretexts.orgpressbooks.pub
Q & A
Basic Research Questions
Q. What are the standard protocols for safely handling benzenesulfonyl iodide in laboratory settings?
- Methodological Answer : Strict adherence to safety protocols is critical due to its acute toxicity (oral, dermal) and corrosive properties. Key measures include:
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., JIS T 8116), safety goggles, and lab coats. Use local exhaust ventilation to minimize inhalation risks .
- Storage : Store in locked, cool, and dark conditions to avoid decomposition from light or heat. Keep away from oxidizing agents .
- Spill Management : Isolate the area, use inert absorbents, and dispose of waste via approved facilities .
Q. What are common synthetic routes to this compound?
- Methodological Answer : this compound is often synthesized via halogen exchange reactions. For example:
- From Benzenesulfonyl Chlorides : React benzenesulfonyl chloride with sodium iodide (NaI) in anhydrous acetone, leveraging the nucleophilic displacement of chloride by iodide .
- Safety Note : Monitor reaction exothermicity and ensure proper quenching to avoid hazardous byproducts (e.g., sulfur oxides) .
Q. What solvents are compatible with this compound for experimental use?
- Methodological Answer : Solubility data indicates high miscibility in polar aprotic solvents like ethanol and acetone. However, it is practically insoluble in water. Prefer anhydrous solvents to prevent hydrolysis during reactions .
Advanced Research Questions
Q. How can researchers address contradictory results in sulfenylation reactions using this compound derivatives?
- Methodological Answer : Contradictions often arise from reagent choice or reaction conditions. For example:
- Reagent-Specific Outcomes : Benzenesulfonyl hydrazide vs. dimethylsulfoxide (DMSO) as sulfenylating agents may yield divergent product distributions due to differences in HI generation and redox pathways .
- Validation Strategies : Use kinetic studies (e.g., time-resolved NMR) and control experiments to isolate intermediates and validate mechanistic hypotheses .
Q. What analytical methodologies are recommended for characterizing novel this compound derivatives?
- Methodological Answer : A multi-technique approach ensures structural accuracy:
- Spectroscopy : H/C NMR for functional group identification; IR for sulfonyl (S=O) and iodide (C-I) bond confirmation.
- Chromatography : HPLC or GC-MS to assess purity and detect decomposition products (e.g., sulfur oxides) .
- Crystallography : Single-crystal X-ray diffraction for unambiguous structural determination .
Q. What strategies mitigate thermal instability during reactions involving this compound?
- Methodological Answer :
- Temperature Control : Maintain reactions below 60°C to avoid decomposition. Use cooling baths for exothermic steps .
- Light Sensitivity : Conduct reactions in amber glassware or under inert gas (N/Ar) to prevent photolytic degradation .
- Byproduct Management : Trap hazardous gases (e.g., SO) using alkaline scrubbers .
Data Analysis and Reporting
Q. How should researchers handle raw data discrepancies in iodination efficiency studies?
- Methodological Answer :
- Statistical Validation : Apply Grubbs’ test to identify outliers in titration or yield data. Use triplicate trials to ensure reproducibility .
- Error Propagation : Quantify uncertainties in iodination rates due to variables like solvent purity or catalyst loading .
- Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate raw data (appendices) from processed results (main text) .
Mechanistic and Functionalization Studies
Q. What role does tetrabutylammonium iodide (TBAI) play in this compound-mediated reactions?
- Methodological Answer : TBAI acts as a phase-transfer catalyst and iodide source in dual-functionalization reactions. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
